

Spectroscopic Data for 8-Bromo-2butylquinoline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 8-Bromo-2-butylquinoline

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Disclaimer: Spectroscopic data for the specific compound **8-Bromo-2-butylquinoline** is not readily available in public databases. This guide provides a comprehensive overview of the expected spectroscopic characteristics based on the analysis of closely related compounds, namely 8-Bromoquinoline and 8-Bromo-2-methylquinoline. The experimental protocols and data interpretation presented herein serve as a foundational reference for researchers and scientists in the field of drug development and chemical analysis.

Introduction

8-Bromo-2-butylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. The structural characterization of such molecules is crucial for confirming their identity, purity, and for elucidating their chemical properties. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the expected spectroscopic data for **8-Bromo-2-butylquinoline** and provides generalized experimental protocols for these techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for compounds structurally related to **8-Bromo-2-butylquinoline**. These values can be used as a reference for the analysis of the target compound.

Table 1: ¹H NMR Data



Compound	Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment
8-Bromo-2-methylquinoline[1]	2.82 (s, 3H, CH ₃), 7.33 (m, 2H, quinoline 3,6-H), 7.73 (dd, J=8.0 Hz, J=1.2 Hz, 1H, quinoline 7-H), 8.02 (m, 2H, quinoline 4,5-H)
8-Bromoquinoline	Data available in spectral databases, typically showing complex aromatic multiplets.

For **8-Bromo-2-butylquinoline**, one would expect to see signals corresponding to the butyl group protons in the aliphatic region (approx. 0.9-3.0 ppm) in addition to the aromatic protons of the quinoline ring.

Table 2: 13C NMR Data

Compound	Chemical Shift (δ) ppm
8-Bromoquinoline[2]	Data available in spectral databases such as PubChem.

For **8-Bromo-2-butylquinoline**, characteristic peaks for the four distinct carbon atoms of the butyl group would be expected in the upfield region of the spectrum, in addition to the nine signals from the quinoline core.

Table 3: Mass Spectrometry Data

Compound	m/z (relative intensity)
8-Bromoquinoline[2]	Molecular Ion (M ⁺): 207/209 (due to ⁷⁹ Br/ ⁸¹ Br isotopes), Base Peak: 207, Other major fragments: 128[2]

The mass spectrum of **8-Bromo-2-butylquinoline** would be expected to show a molecular ion peak corresponding to its molecular weight ($C_{13}H_{14}BrN$), with the characteristic isotopic pattern of bromine (approximately 1:1 ratio for M^+ and M^++2).



Table 4: IR Spectroscopy Data

Compound	Wavenumber (cm⁻¹)
8-Bromoquinoline[2]	Data available in spectral databases.

The IR spectrum of **8-Bromo-2-butylquinoline** is expected to show characteristic C-H stretching vibrations for the aromatic ring and the aliphatic butyl group, C=C and C=N stretching vibrations for the quinoline ring, and a C-Br stretching vibration.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for quinoline derivatives.

- 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.[1]
- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Data Acquisition:
 - ¹H NMR: The spectrum is acquired using a standard pulse sequence. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
 - ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. The solvent peak is used for reference.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to obtain the frequency-domain spectrum. Phasing, baseline correction, and integration are performed.
- 3.2. Mass Spectrometry (MS)

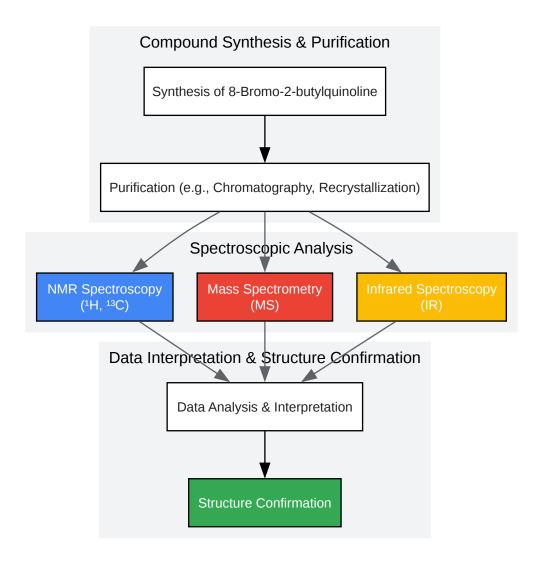


- Instrumentation: Various types of mass spectrometers can be used, such as those employing Electron Ionization (EI) or Electrospray Ionization (ESI).[3][4]
- Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).[3]
- Ionization: In EI-MS, the sample is bombarded with high-energy electrons to form a
 molecular ion and fragment ions.[3][5] ESI is a softer ionization technique often used for
 more fragile molecules.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[4]
- Detection: An electron multiplier or other detector measures the abundance of each ion.
- 3.3. Infrared (IR) Spectroscopy
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
- Sample Preparation:
 - Solid Samples: Can be analyzed as a KBr pellet, a mull (e.g., Nujol), or by using an Attenuated Total Reflectance (ATR) accessory.
 - Liquid Samples: A thin film can be placed between two salt plates (e.g., NaCl, KBr) or analyzed using an ATR accessory.
- Data Acquisition: The instrument passes a beam of infrared radiation through the sample and measures the frequencies at which radiation is absorbed.
- Data Presentation: The spectrum is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like **8-Bromo-2-butylquinoline**.





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Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

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